![molecular formula C8H7N7 B1492771 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2097986-79-1](/img/structure/B1492771.png)
2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
Mechanism of Action
Pyrazines
are aromatic heterocyclic compounds that contain two nitrogen atoms. They are found in a variety of biological contexts and have been studied for their potential pharmacological effects . For example, pyrazinamide, a derivative of pyrazine, is a crucial first-line drug for tuberculosis treatment .
Pyrazoles
, on the other hand, are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine in laboratory experiments include its low cost and ease of synthesis. Additionally, it can be used to study the effects of enzyme inhibition on cell metabolism and growth. The main limitation of using this compound in laboratory experiments is its potential toxicity.
Future Directions
Future research on 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine could focus on its potential applications in drug development. It could also be used to study the effects of enzyme inhibition on cancer cell growth. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes involved in metabolism. Finally, further research could be done to explore its potential as a catalyst for organic reactions.
Scientific Research Applications
2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyrazine has been used in many scientific research applications, such as in the synthesis of novel compounds, as a catalyst for organic reactions, and as an inhibitor for enzyme activity. It has also been used in the synthesis of peptide-based drugs, as well as in the synthesis of novel anticancer drugs.
properties
IUPAC Name |
2-[4-(azidomethyl)-1H-pyrazol-5-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7/c9-15-13-4-6-3-12-14-8(6)7-5-10-1-2-11-7/h1-3,5H,4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASMUFHJONXORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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